molecular formula C10H13BrO B12976128 2-Bromo-5-isobutylphenol

2-Bromo-5-isobutylphenol

Cat. No.: B12976128
M. Wt: 229.11 g/mol
InChI Key: SKEPGKNNHNMXEH-UHFFFAOYSA-N
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Description

2-Bromo-5-isobutylphenol is a brominated phenolic compound characterized by an isobutyl (-CH₂CH(CH₃)₂) substituent at the 5-position and a bromine atom at the 2-position of the phenol ring. Brominated phenols are often studied for their antimicrobial, antifungal, and synthetic utility in pharmaceutical intermediates .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-bromo-5-(2-methylpropyl)phenol

InChI

InChI=1S/C10H13BrO/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6-7,12H,5H2,1-2H3

InChI Key

SKEPGKNNHNMXEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isobutylphenol typically involves the bromination of 5-isobutylphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-isobutylphenol.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 5-Isobutylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-isobutylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isobutylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenolic hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-5-ethylphenol

  • Molecular Formula : C₈H₉BrO
  • Molecular Weight : 201.063 g/mol .
  • Structural Features : Ethyl (-CH₂CH₃) substituent at the 5-position.
  • Key Differences: Substituent Size: The ethyl group is smaller than the isobutyl group in 2-Bromo-5-isobutylphenol, which may influence solubility and steric interactions. Ethyl-substituted phenols typically exhibit higher water solubility compared to bulkier alkyl derivatives. Synthetic Applications: Ethyl-substituted bromophenols are often intermediates in agrochemicals, whereas isobutyl derivatives may serve as precursors for larger bioactive molecules due to their increased lipophilicity.

5-Bromo-2-(5-bromo-1H-indol-2-yl)phenol

  • CAS No.: 5488-51-7 (listed in ).
  • Structural Features: Contains a brominated indole moiety fused to the phenol ring.
  • Reactivity: The dual bromination (on phenol and indole) increases electrophilicity, making it more reactive in coupling reactions compared to mono-brominated analogs like this compound .

Table 1. Comparative Analysis of Brominated Phenol Derivatives

Property This compound* 2-Bromo-5-ethylphenol 5-Bromo-2-(5-bromo-1H-indol-2-yl)phenol
Molecular Weight ~229.15 (estimated) 201.063 Not provided
Substituent Isobutyl Ethyl Bromo-indole
Polarity Low (bulky alkyl) Moderate High (aromatic hybrid)
Typical Applications Drug intermediates Agrochemicals Anticancer research

*Estimated data based on structural analogs.

Research Findings and Implications

  • Alkyl Substituent Effects: Ethyl and isobutyl groups modulate bioavailability. For instance, 2-Bromo-5-ethylphenol’s lower molecular weight (201.063 g/mol) suggests better membrane permeability than isobutyl derivatives, which may be more suited for lipid-rich environments .
  • Biological Activity: Brominated indole-phenol hybrids (e.g., 5488-51-7) demonstrate marked cytotoxicity in cancer cell lines, a trait less documented in simple alkyl-bromophenols .

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